molecular formula C13H25BO2 B063416 trans-1-Heptenylboronic acid pinacol ester CAS No. 169339-75-7

trans-1-Heptenylboronic acid pinacol ester

Cat. No. B063416
CAS RN: 169339-75-7
M. Wt: 224.15 g/mol
InChI Key: XHEDFAYNMNXKGM-ZHACJKMWSA-N
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Description

Trans-1-Heptenylboronic acid pinacol ester, also known as E-2-(1-Heptenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, is a chemical compound with the empirical formula C13H25BO2 . It is used as a substrate in palladium-catalyzed cross-coupling reactions with olefins to produce substituted 1,3-dienes .


Molecular Structure Analysis

The molecular structure of trans-1-Heptenylboronic acid pinacol ester consists of a heptenyl group (a seven-carbon chain with one double bond) attached to a boronic acid pinacol ester group . The compound has a molecular weight of 224.15 .


Chemical Reactions Analysis

Trans-1-Heptenylboronic acid pinacol ester is used as a substrate in palladium-catalyzed cross-coupling reactions with olefins, resulting in the formation of substituted 1,3-dienes .


Physical And Chemical Properties Analysis

Trans-1-Heptenylboronic acid pinacol ester has a refractive index of 1.445 and a density of 0.875 g/mL at 25 °C . It has a boiling point of 73-77 °C at 0.4-0.5 mmHg .

Scientific Research Applications

Palladium-Catalyzed Cross-Coupling

This compound is used as a substrate in palladium-catalyzed cross-coupling reactions with olefins, providing substituted 1,3-dienes . This reaction is a key step in the synthesis of various organic compounds, including pharmaceuticals and materials for organic electronics .

Synthesis of 1,3-Dienes

The compound can be used to synthesize 1,3-dienes . These structures are important in organic chemistry and materials science, as they are found in many natural products and are used in the production of synthetic polymers .

High Selectivity Catalyst

In combination with palladium, trans-1-Heptenylboronic acid pinacol ester can effectively catalyze the carbon-carbon coupling reaction . This reaction is fundamental in organic synthesis, allowing for the formation of complex molecules from simpler precursors .

Material Science Research

Due to its unique properties, this compound can be used in material science research . For example, it can be used in the development of new materials with improved mechanical, thermal, or electrical properties .

Chemical Synthesis

This compound can be used in the synthesis of various other chemicals . Its unique structure allows it to react with a wide range of other compounds, making it a versatile tool in chemical synthesis .

Pharmaceutical Research

Trans-1-Heptenylboronic acid pinacol ester can be used in pharmaceutical research . Its ability to participate in palladium-catalyzed cross-coupling reactions makes it useful in the synthesis of various pharmaceutical compounds .

Mechanism of Action

Target of Action

It is known to be used as a substrate in palladium-catalyzed cross-coupling reactions . In these reactions, the compound interacts with olefins to produce substituted 1,3-dienes .

Mode of Action

In palladium-catalyzed cross-coupling reactions, trans-1-Heptenylboronic acid pinacol ester interacts with olefins. The boronic ester group in the compound facilitates the coupling reaction, leading to the formation of substituted 1,3-dienes .

Pharmacokinetics

It’s important to note that boronic pinacol esters, in general, are susceptible to hydrolysis, especially at physiological ph . This could potentially affect the bioavailability of the compound.

Result of Action

The primary result of the action of trans-1-Heptenylboronic acid pinacol ester is the formation of substituted 1,3-dienes in palladium-catalyzed cross-coupling reactions . These products can have various molecular and cellular effects, depending on their specific structures and functional groups.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of trans-1-Heptenylboronic acid pinacol ester. For instance, the rate of hydrolysis of boronic pinacol esters is strongly influenced by pH . Therefore, the compound’s action and stability could be affected by the pH of the environment in which it is used.

properties

IUPAC Name

2-[(E)-hept-1-enyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H25BO2/c1-6-7-8-9-10-11-14-15-12(2,3)13(4,5)16-14/h10-11H,6-9H2,1-5H3/b11-10+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHEDFAYNMNXKGM-ZHACJKMWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C=CCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

B1(OC(C(O1)(C)C)(C)C)/C=C/CCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H25BO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70569730
Record name 2-[(1E)-Hept-1-en-1-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70569730
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

trans-1-Heptenylboronic acid pinacol ester

CAS RN

169339-75-7
Record name 2-[(1E)-Hept-1-en-1-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70569730
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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